Hexadecyltrimethylammonium chloride

説明

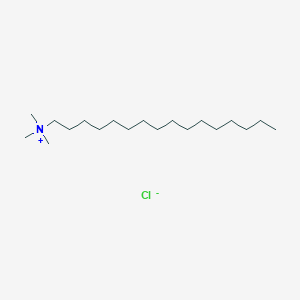

Cetyltrimethylammonium chloride is the organic chloride salt of cetyltrimethylammonium. It has a role as a surfactant. It is a quaternary ammonium salt and an organic chloride salt. It contains a cetyltrimethylammonium ion.

The CIR Expert Panel concluded the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating...Cetrimonium Chloride...

Structure

3D Structure of Parent

特性

IUPAC Name |

hexadecyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWHHFRSBJGXCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N.Cl, C19H42ClN | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026901 | |

| Record name | Hexadecyl trimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline] | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999) | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

69 °F (USCG, 1999) | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Water solubility: 440 mg/l at 30 °C | |

| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

112-02-7, 68002-63-1 | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl trimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetrimonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC9PE95IBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Hexadecyltrimethylammonium Chloride (CTAC): A Technical Guide to the Mechanism of Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Hexadecyltrimethylammonium chloride (CTAC), a quaternary ammonium (B1175870) compound (QAC) widely utilized for its potent antimicrobial and cell-lysing properties. The document details the core physicochemical interactions that lead to cellular disruption, presents quantitative efficacy data, and provides detailed protocols for key experimental assessments.

Core Mechanism of Action: A Multi-Stage Process of Cellular Disruption

Hexadecyltrimethylammonium chloride, a cationic surfactant, executes cell lysis through a coordinated, multi-stage process primarily targeting the cell membrane. The efficacy of CTAC is not attributed to a single event but rather a cascade of disruptive interactions that compromise cellular integrity, leading to rapid cell death.[1]

The mechanism can be delineated into four primary stages:

-

Adsorption and Electrostatic Binding: The process initiates with the electrostatic attraction between the positively charged quaternary nitrogen head of the CTAC molecule and the net negative charge of the microbial cell surface.[2][3] Components such as teichoic acids in Gram-positive bacteria, lipopolysaccharides (LPS) in Gram-negative bacteria, and phospholipids (B1166683) in fungal and mammalian cells provide this negative charge.[1]

-

Hydrophobic Insertion and Membrane Disorganization: Following initial binding, the long, hydrophobic 16-carbon alkyl chain (hexadecyl group) of CTAC penetrates the hydrophobic core of the cell's lipid bilayer.[2] This insertion disrupts the ordered structure of the membrane phospholipids, increasing membrane fluidity and creating voids.[1][4]

-

Increased Permeability and Leakage: The disorganization of the lipid bilayer critically compromises the membrane's function as a selective barrier. This leads to a significant increase in permeability, allowing the uncontrolled leakage of essential low-molecular-weight intracellular components, including potassium ions (K+), phosphates, and nucleotides.[1][3]

-

Complete Lysis and Intracellular Degradation: The massive efflux of cellular contents and the inability to maintain the proton motive force, which is critical for ATP synthesis and transport, leads to metabolic collapse.[1] Concurrently, the structural failure of the membrane culminates in the complete lysis of the cell.[4] Some evidence suggests that following membrane collapse, CTAC can cause the degradation of intracellular proteins and nucleic acids.[4]

Quantitative Data on CTAC Efficacy

The lytic and antimicrobial activity of CTAC is concentration and time-dependent. Key metrics include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and time-kill kinetics.

| Parameter | Organism(s) | Value(s) | Exposure Time | Assay Type |

| MIC | Candida albicans, C. tropicalis, C. glabrata | 2 - 8 µg/mL | 48 hours | Broth Microdilution |

| MFC | Candida albicans, C. tropicalis, C. glabrata | 2 - 8 µg/mL | 48 hours | Broth Microdilution |

| MIC | Streptococcus mutans | 4 - 8 µg/mL | 24 hours | Broth Microdilution |

| Time-Kill | Candida spp. (at 2x MIC) | >99.9% kill | 2 hours | Time-Kill Kinetics |

| Time-Kill | S. mutans & C. albicans (at MIC) | >99.9% kill | 30 minutes | Time-Kill Kinetics |

| Non-Hemolytic Conc. | Human Blood Cells | Up to 32 µg/mL | Not Specified | Hemolysis Assay |

| IC50 (Cytotoxicity) | HaCaT (Human Keratinocytes) | ~30 µM | 24 hours | MTT Assay |

| CMC | In aqueous solution | 1.58 mM | Not Applicable | Refractive Index |

Note: IC50 data is for the structurally similar Cetyltrimethylammonium Bromide (CTAB) and serves as a proxy for estimating mammalian cell cytotoxicity.[5]

Experimental Protocols

Detailed methodologies for assessing the cell lysis capabilities of CTAC are provided below.

Protocol: Determination of MIC and MFC

This protocol determines the minimum concentration of CTAC required to inhibit the growth (MIC) and kill (MFC) a specific microorganism.

Materials:

-

CTAC stock solution (e.g., 10 mg/mL in sterile water).

-

Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, YEPD for yeast).

-

Sterile 96-well microtiter plates.

-

Microorganism culture in log-phase growth, adjusted to a standard density (e.g., 1 x 10^6 CFU/mL).[2]

-

Incubator.

-

Microplate reader.

-

Appropriate sterile agar (B569324) plates.

Procedure:

-

Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of CTAC stock solution to the first well and mix thoroughly. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well. This creates a gradient of CTAC concentrations.

-

Controls: Designate wells for a positive control (broth + inoculum, no CTAC) and a negative control (broth only).

-

Inoculation: Add 10 µL of the standardized microorganism suspension to each well (except the negative control).

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 24-48 hours.[6]

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (e.g., at 600 nm). The MIC is the lowest CTAC concentration in a well with no visible growth.[7]

-

MFC Determination: To determine the MFC, take 10-20 µL from each well that showed no growth (at and above the MIC) and plate it onto sterile agar plates.

-

Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.

-

MFC Reading: The MFC is the lowest concentration that results in no colony growth on the agar plate, indicating ≥99.9% killing of the initial inoculum.[8]

Protocol: Time-Kill Kinetic Assay

This assay evaluates the rate at which CTAC kills a microbial population over time.[9]

Materials:

-

Standardized microbial inoculum (e.g., 1 x 10^6 CFU/mL).

-

Sterile broth medium.

-

CTAC solution at desired concentrations (e.g., 1x MIC, 2x MIC).

-

Sterile culture tubes or flasks.

-

Sterile saline or PBS for dilutions.

-

Sterile agar plates.

-

Shaking incubator.

Procedure:

-

Setup: Prepare flasks containing sterile broth with the desired concentrations of CTAC (e.g., 1x MIC, 2x MIC) and a growth control flask (no CTAC).

-

Inoculation: Inoculate each flask with the standardized microbial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

-

Time Zero (T=0): Immediately after inoculation, remove an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto agar to determine the initial CFU/mL count.

-

Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove an aliquot from each flask.[9][10]

-

Plating: Perform serial dilutions and plate each sample to determine the viable CFU/mL at each time point.

-

Incubation: Incubate the plates until colonies are visible.

-

Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each CTAC concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9][11]

References

- 1. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 4. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. emerypharma.com [emerypharma.com]

- 10. benchchem.com [benchchem.com]

- 11. nelsonlabs.com [nelsonlabs.com]

Physicochemical Properties of Cetyltrimethylammonium Chloride: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Cetyltrimethylammonium chloride (CTAC), a quaternary ammonium (B1175870) salt, is a versatile cationic surfactant with a wide range of applications in research and pharmaceutical development. Its amphiphilic nature, comprising a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, dictates its behavior in solution and at interfaces. This technical guide provides a comprehensive overview of the core physicochemical properties of CTAC for laboratory applications, including detailed experimental protocols and a summary of key quantitative data.

Core Physicochemical Properties

The utility of CTAC in various laboratory settings, from acting as a solubilizing agent to its role in the synthesis of nanoparticles for drug delivery, is underpinned by its fundamental physicochemical characteristics.

General Properties

CTAC is typically a white, waxy solid at room temperature.[1] It is known for its thermal and pH stability, showing good resistance to heat, light, and both strong acids and bases.[2]

Solubility

CTAC exhibits dual solubility characteristics due to its amphiphilic structure.[1] While its solubility in water can be low at room temperature, it increases with temperature.[1] It is generally more soluble in organic solvents.[1]

Micellization

A key characteristic of surfactants like CTAC is their ability to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). This property is crucial for its function as a solubilizing agent and in the formation of microemulsions.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of Cetyltrimethylammonium Chloride for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₄₂ClN | [2] |

| Molecular Weight | 320.01 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Density | 0.968 g/cm³ at 25 °C | [1][2] |

| Melting Point | 232-234 °C | [2] |

| Boiling Point | ~250 °C | [1] |

Table 1: General Physicochemical Properties of CTAC

| Parameter | Value (in aqueous solution at 25 °C) | Notes | Reference(s) |

| Critical Micelle Concentration (CMC) | 1.3 - 1.5 mM | Can be influenced by temperature, pressure, and presence of electrolytes. | |

| Aggregation Number (N) | 81 - 115 | In 0 - 1.5 M NaCl solutions. Increases with NaCl concentration. | [3] |

| Krafft Point | ~25 °C | The minimum temperature for micelle formation. | [4] |

Table 2: Micellar and Interfacial Properties of CTAC

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of CTAC are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of less mobile micelles. The CMC is determined from the break in the conductivity versus concentration plot.[5][6]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of CTAC (e.g., 10 mM) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.1 mM to 5 mM).

-

Conductivity Measurement:

-

Calibrate the conductivity meter with standard KCl solutions.

-

Measure the conductivity of each CTAC solution at a constant temperature (e.g., 25 °C).

-

Ensure the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) versus the concentration of CTAC.

-

The plot will show two linear regions with different slopes.

-

Determine the intersection of the two linear portions. The concentration at the intersection point is the CMC.

-

Measurement of Surface Tension using the Wilhelmy Plate Method

Principle: The Wilhelmy plate method measures the force exerted on a thin platinum plate as it is brought into contact with the liquid surface. This force is related to the surface tension of the liquid.[7][8]

Methodology:

-

Instrument Setup:

-

Use a tensiometer equipped with a Wilhelmy plate (typically platinum).

-

Clean the Wilhelmy plate thoroughly, for example, by flaming it to remove organic contaminants.

-

-

Sample Preparation: Prepare CTAC solutions of varying concentrations in deionized water.

-

Measurement:

-

Place the CTAC solution in a clean vessel on the tensiometer's sample stage.

-

Lower the Wilhelmy plate until it just touches the surface of the liquid.

-

The instrument will measure the force exerted on the plate.

-

The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

-

-

Data Analysis:

-

Plot surface tension versus the logarithm of CTAC concentration.

-

The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at the onset of this plateau corresponds to the CMC.

-

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher that also resides in the micelle. The quenching of the probe's fluorescence is dependent on the distribution of the quencher among the micelles, which in turn is related to the micelle concentration and aggregation number.[9]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of CTAC well above its CMC.

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene (B120774) in a suitable solvent).

-

Prepare a stock solution of a quencher (e.g., cetylpyridinium (B1207926) chloride).

-

-

Sample Preparation:

-

Prepare a series of CTAC solutions at a fixed concentration above the CMC.

-

Add a constant, small amount of the probe to each solution.

-

Add varying concentrations of the quencher to these solutions.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the probe in each sample using a fluorometer at the appropriate excitation and emission wavelengths for the chosen probe.

-

-

Data Analysis:

-

The relationship between the fluorescence intensity (I₀/I) and the quencher concentration ([Q]) can be described by the equation: ln(I₀/I) = [Q] / [Micelle].

-

The micelle concentration ([Micelle]) can be determined from the slope of the plot of ln(I₀/I) versus [Q].

-

The aggregation number (N) is then calculated using the formula: N = ([CTAC] - CMC) / [Micelle].

-

Determination of the Krafft Point

Principle: The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration. Below the Krafft point, the surfactant exists as hydrated crystals in equilibrium with monomers at a low concentration. Above the Krafft point, the solubility dramatically increases as micelles form.[10] The Krafft point can be determined by measuring the abrupt change in solubility or conductivity with temperature.[4]

Methodology (by Conductivity):

-

Sample Preparation: Prepare a CTAC solution at a concentration significantly above its CMC. Cool the solution to induce precipitation of the surfactant.

-

Conductivity Measurement with Temperature Variation:

-

Place the solution in a thermostated vessel with a conductivity probe and a temperature sensor.

-

Slowly increase the temperature of the solution while continuously stirring and monitoring the conductivity.

-

-

Data Analysis:

-

Plot the conductivity versus temperature.

-

The plot will show a sharp increase in conductivity at a specific temperature. This temperature corresponds to the Krafft point.

-

Applications in Drug Development & Signaling Pathway

CTAC is utilized in pharmaceutical formulations as an antiseptic, preservative, and emulsifier.[11][12] A significant application in modern drug development is its use in the formulation of nanoparticles for targeted drug delivery, particularly in cancer therapy.[13][14] CTAC-loaded mesoporous silica (B1680970) nanoparticles have been shown to target mitochondria in cancer cells, leading to mitochondrial dysfunction and subsequent cell death through apoptosis and necrosis.[14]

The diagram above illustrates the proposed mechanism by which CTAC-loaded nanoparticles induce cell death in cancer cells. The positively charged CTAC targets the negatively charged mitochondrial membrane, leading to a cascade of events culminating in apoptosis and necrosis. This targeted approach highlights the potential of CTAC in the development of novel cancer therapies.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. camachem.com [camachem.com]

- 3. imaelab.jpn.org [imaelab.jpn.org]

- 4. scispace.com [scispace.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 7. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 8. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 9. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. innospk.com [innospk.com]

- 12. CETRIMONIUM CHLORIDE CTAC - Ataman Kimya [atamanchemicals.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02023K [pubs.rsc.org]

Temperature's Influence on the Critical Micelle Concentration of CTAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of cetyltrimethylammonium chloride (CTAC) at various temperatures. Understanding the temperature-dependent aggregation behavior of this cationic surfactant is crucial for its application in drug delivery systems, formulation science, and various industrial processes. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and visually represents the underlying principles and workflows.

Data Presentation: CTAC CMC at Different Temperatures

The critical micelle concentration of CTAC in aqueous solutions exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases with increasing temperature to a minimum value, after which it begins to increase. This behavior is a result of the interplay between two opposing effects: the decrease in hydration of the hydrophilic head group and the disruption of the structured water around the hydrophobic tail at higher temperatures.

The following table presents a compilation of CMC values for CTAC at various temperatures as determined by conductometric methods.

| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (CMC) (mM) |

| 25 | 298.15 | 1.3 |

| 65 | 338.15 | 2.0 |

Note: The data presented is based on available literature. The U-shaped curve of CMC versus temperature for CTAC is well-documented, with the minimum typically observed near room temperature.

Experimental Protocols for CMC Determination

Several experimental techniques are commonly employed to determine the CMC of surfactants like CTAC. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. The most prevalent methods include conductivity measurements, dye solubilization, and fluorescence spectroscopy.

Conductometric Method

The conductometric method is a highly reliable and straightforward technique for determining the CMC of ionic surfactants such as CTAC.

Principle: The specific conductivity of a surfactant solution is plotted against its concentration. Below the CMC, the surfactant exists primarily as monomers, and the conductivity increases linearly with concentration. As micelles form above the CMC, the mobility of the charged species changes due to the aggregation and counter-ion binding, resulting in a different slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Detailed Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of CTAC is prepared in deionized water.

-

Serial Dilutions: A series of solutions with decreasing CTAC concentrations are prepared by serially diluting the stock solution.

-

Temperature Equilibration: Each solution is allowed to equilibrate at the desired temperature using a thermostatically controlled water bath.

-

Conductivity Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter.

-

Data Analysis: The specific conductivity values are plotted against the corresponding CTAC concentrations.

-

CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of the lines fitted to these two regions is determined to be the critical micelle concentration.

Dye Solubilization Method

This spectrophotometric method utilizes the change in the solubility of a hydrophobic dye in the surfactant solution as a function of concentration.

Principle: A water-insoluble dye, such as Sudan III, is added to the surfactant solutions. Below the CMC, the dye remains largely insoluble. Above the CMC, the hydrophobic cores of the micelles provide a nonpolar microenvironment that can solubilize the dye, leading to a significant increase in the absorbance of the solution. The onset of this sharp increase in absorbance corresponds to the CMC.

Detailed Methodology:

-

Preparation of Surfactant Solutions: A series of CTAC solutions of varying concentrations are prepared.

-

Addition of Dye: A constant, excess amount of a water-insoluble dye (e.g., Sudan III) is added to each surfactant solution.

-

Equilibration: The solutions are agitated and allowed to equilibrate for a sufficient period (e.g., 24 hours) to ensure maximum solubilization of the dye.

-

Removal of Excess Dye: The solutions are filtered or centrifuged to remove any undissolved dye particles.

-

Spectrophotometric Measurement: The absorbance of the supernatant of each solution is measured at the wavelength of maximum absorbance (λmax) for the dye.

-

Data Analysis: A plot of absorbance versus CTAC concentration is generated.

-

CMC Determination: The concentration at which a sharp increase in absorbance is observed is taken as the CMC. This is typically determined from the intersection of the two linear portions of the plot.

Fluorescence Spectroscopy Method

Fluorescence spectroscopy is a highly sensitive method for CMC determination that relies on the use of a fluorescent probe.

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), is used. In a polar environment (water), the fluorescence emission spectrum of pyrene exhibits a characteristic fine structure. When micelles are formed, the pyrene molecule preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a change in its fluorescence properties, such as a shift in the emission spectrum or a change in the ratio of the intensities of certain vibrational bands. The most commonly monitored parameter is the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. This ratio is sensitive to the polarity of the probe's environment and shows a distinct change at the CMC.

Detailed Methodology:

-

Preparation of Probe-Surfactant Solutions: A series of CTAC solutions of different concentrations are prepared, each containing a very low, constant concentration of the fluorescent probe (e.g., pyrene).

-

Temperature Control: The temperature of the solutions is maintained at the desired value.

-

Fluorescence Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer, with an excitation wavelength appropriate for the probe (e.g., around 335 nm for pyrene).

-

Data Analysis: The ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3) is calculated for each CTAC concentration.

-

CMC Determination: The I1/I3 ratio is plotted against the logarithm of the CTAC concentration. The plot typically shows a sigmoidal curve, and the CMC is determined from the inflection point of this curve.

Visualizations

Relationship between Temperature and CTAC CMC

The following diagram illustrates the characteristic U-shaped relationship between temperature and the critical micelle concentration of CTAC.

Caption: Temperature's dual effect on CTAC micellization.

Experimental Workflow for CMC Determination by Conductometry

The following diagram outlines the typical experimental workflow for determining the CMC of CTAC using the conductometric method.

Caption: Workflow for conductometric CMC determination.

Role of Hexadecyltrimethylammonium chloride as a cationic surfactant in research

An In-depth Technical Guide on the Role of Hexadecyltrimethylammonium Chloride (CTAC) as a Cationic Surfactant in Research

Hexadecyltrimethylammonium chloride, commonly known as CTAC, is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1][2] Its molecular structure consists of a long hydrophobic alkyl chain (hexadecyl) and a positively charged quaternary ammonium head group.[3][4] This amphiphilic nature grants CTAC a range of properties, including excellent emulsification, antimicrobial, and antistatic capabilities, making it a valuable tool in diverse research fields.[1][5] It is widely utilized in the synthesis of nanomaterials, in drug and gene delivery systems, for surface modification, and in various analytical chemistry techniques.[4][6][7][8]

Core Concepts: Surfactant Behavior and Micellization

As a surfactant, CTAC reduces the surface tension of water, allowing it to mix more readily with oils and dirt.[9] When the concentration of CTAC in a solution reaches a critical point, the molecules self-assemble into organized structures called micelles.[10][11] This point is known as the Critical Micelle Concentration (CMC).[11][12] Below the CMC, CTAC molecules primarily exist individually or align at interfaces. Above the CMC, any additional surfactant molecules will form micelles.[12] The CMC is a crucial characteristic of a surfactant, as it dictates the onset of many of its functional properties.[12]

Several factors can influence the CMC of CTAC, including temperature, the presence of electrolytes, and the nature of the solvent.[12][13][14] For instance, the addition of salts to an ionic surfactant solution like CTAC typically decreases the CMC by reducing the repulsion between the charged head groups.[13][14]

| Property | Value / Influencing Factors | References |

|---|---|---|

| Chemical Formula | C₁₉H₄₂ClN | [1] |

| CAS Number | 112-02-7 | [1] |

| Appearance | White to off-white powder or colorless to pale yellow liquid | [1][5] |

| Solubility | Soluble in water and alcohol | [1][5] |

| Critical Micelle Concentration (CMC) in Water | ~1.3 mM | [6] |

| Factors Decreasing CMC | Addition of electrolytes (salts), Increased temperature (for some non-ionic surfactants, less effect on ionic) | [13][14] |

| Factors Increasing CMC | Addition of organic co-solvents (e.g., ethanol), Presence of bulky groups in the surfactant structure | [13][14] |

Role in Nanoparticle Synthesis

CTAC is extensively used as a capping and shape-directing agent in the synthesis of various nanoparticles, including gold (Au), silver (Ag), and mesoporous silica (B1680970) nanoparticles (MSNPs).[15][16][17][18] Its cationic head group adsorbs onto the nanoparticle surface, providing electrostatic stabilization that prevents aggregation.[6] Furthermore, by selectively binding to specific crystallographic facets of growing nanocrystals, CTAC can direct anisotropic growth, leading to the formation of non-spherical shapes like nanorods and nanotriangles.[6][15]

The concentration of CTAC and other reactants, such as reducing agents and seed particles, are critical parameters that control the final size and shape of the nanoparticles.[16][19]

| Nanoparticle Type | CTAC Role | Key Quantitative Data | References |

|---|---|---|---|

| Gold Nanotriangles (AuNTs) | Shape-directing and stabilizing agent | Final particle size is controllable (e.g., within 5 nm edge-length) by adjusting seed and growth solution concentrations. | [15] |

| Silver Nanoparticles (AgNPs) | Capping agent, controls particle size | Particle size can be controlled down to 1–5 nm. | [18] |

| Mesoporous Silica (MSNPs) | Template for pore formation | Pore size can be expanded (e.g., 15-20 nm) depending on synthesis method. | [17] |

| Gold Nanocubes | Facet blocking agent | Used to create sharp-edged nanoparticles for enhanced electromagnetic fields. |

Experimental Protocol: Synthesis of Gold Nanotriangles

The synthesis of gold nanotriangles (AuNTs) using a CTAC-mediated, seed-growth approach is a well-established protocol.[15] This multi-step process involves the initial nucleation of small gold seeds, followed by controlled growth into triangular shapes.

Materials:

-

Hexadecyltrimethylammonium chloride (CTAC) solution (100 mM)

-

Gold(III) chloride trihydrate (HAuCl₄) solution (50 mM)

-

Sodium borohydride (B1222165) (NaBH₄) solution (10 mM, ice-cold)

-

Ascorbic acid (AA) solution (100 mM)

-

Sodium iodide (NaI) solution (10 mM)

-

Milli-Q water

Procedure:

-

Seed Preparation:

-

In a flask, mix 10 mL of 100 mM CTAC solution with 300 µL of 50 mM HAuCl₄.

-

While stirring vigorously, rapidly inject 600 µL of ice-cold 10 mM NaBH₄ solution.

-

The solution color will change to brownish-yellow, indicating the formation of seed nanoparticles.

-

Age the seed solution for at least 2 hours before use.[15]

-

-

Growth Solution A Preparation:

-

Combine 1.6 mL of 100 mM CTAC, 8 mL of water, 40 µL of 50 mM HAuCl₄, and 15 µL of 10 mM NaI.

-

Just before use, add 40 µL of 100 mM ascorbic acid.[15]

-

-

Growth Solution B Preparation:

-

Combine 20 mL of 100 mM CTAC, 20 mL of water, 500 µL of 50 mM HAuCl₄, and 300 µL of 10 mM NaI.

-

Just before use, add 400 µL of 100 mM ascorbic acid.[15]

-

-

Nanotriangle Growth:

-

Add a specific volume of the aged seed solution (e.g., 40-400 µL, this volume is a critical parameter for size control) to Growth Solution A and mix.

-

Immediately and rapidly pour this mixture into Growth Solution B.

-

Allow the reaction to proceed for at least 10 minutes. The solution color will evolve, often to blue or purple, indicating nanotriangle formation.[20]

-

-

Purification:

-

The resulting nanoparticle colloid is typically purified via centrifugation to remove excess reactants.[20]

-

Role in Drug and Gene Delivery

CTAC plays a significant role in the development of advanced drug and gene delivery systems. Its positive charge is key to its function, enabling electrostatic interactions with negatively charged biological components like cell membranes and nucleic acids (DNA/RNA).[21][22]

Mechanisms of Action:

-

Micellar Encapsulation: CTAC micelles can encapsulate hydrophobic drugs within their core, increasing the drug's solubility and stability in aqueous environments.[23]

-

Cellular Uptake: The positive charge of CTAC-based carriers facilitates binding to and entry into negatively charged cancer cells, enhancing drug delivery.[21]

-

Mitochondrial Targeting: Cancer cells often have a more negatively charged mitochondrial membrane. The cationic nature of CTAC allows it to be used as a mitochondrion-targeting agent, delivering therapeutic payloads directly to this organelle to induce apoptosis.[21]

-

Gene Delivery (Transfection): CTAC can complex with negatively charged DNA or RNA to form "polyplexes." These complexes protect the genetic material from degradation and facilitate its entry into cells, a process known as transfection.[22][24]

| Application | System | Key Quantitative Data | References |

|---|---|---|---|

| Tumor Therapy | CTAC-loaded Mesoporous Silica Nanoparticles (CTAC@MSNs) | IC₅₀ (48h) against MCF-7/ADR cells: 7.43 µg/mL (CTAC@MSNs) and 10.38 µg/mL (CTAC@MSNs-HSA). | [21] |

| Antifungal Agent | CTAC alone | Shows fungicidal effectiveness against C. albicans planktonic cells. | [23] |

| Gene Delivery | Cationic polymer-based carriers (general) | Can achieve higher transfection efficiency than liposomes. Particle size is a critical factor (50-200 nm is often ideal). | [22][24][25] |

General Protocol: Preparation of CTAC-Based Drug-Loaded Nanoparticles

This protocol outlines a general method for encapsulating a hydrophobic drug into nanoparticles using CTAC as a stabilizer.

Materials:

-

Hydrophobic drug

-

Organic solvent (e.g., acetone, ethanol)

-

CTAC aqueous solution (concentration above CMC)

-

Deionized water

Procedure:

-

Drug Solubilization: Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.

-

Surfactant Solution: Prepare an aqueous solution of CTAC at a concentration significantly above its CMC to ensure the presence of micelles.

-

Encapsulation:

-

Add the drug-organic solvent solution dropwise to the CTAC solution while stirring vigorously.

-

The rapid introduction of the hydrophobic drug into the aqueous micellar solution leads to its entrapment within the hydrophobic cores of the CTAC micelles.

-

-

Solvent Evaporation: Gently remove the organic solvent using a rotary evaporator or by stirring at a slightly elevated temperature under a fume hood. This leaves an aqueous dispersion of drug-loaded nanoparticles.

-

Characterization:

-

Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS). A positive zeta potential is expected, confirming the CTAC coating.[26][27]

-

Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using techniques like UV-Vis spectroscopy or HPLC after separating the nanoparticles from the free drug.[25][28]

-

Other Key Research Applications

Surface Modification

CTAC is used to modify the surface properties of various materials.[7][29] Its cationic nature allows it to adsorb onto negatively charged surfaces, such as cellulose (B213188), silica, or certain polymers.[7] This modification can alter surface characteristics like hydrophobicity, charge, and reactivity. For example, treating nanofibrillated cellulose with CTAC can increase its hydrophobicity.[7]

Analytical Chemistry

In the field of analytical chemistry, CTAC is employed as a reagent in techniques like Capillary Electrophoresis (CE).[8][30][31] In a mode called Micellar Electrokinetic Chromatography (MEKC), surfactants like CTAC are added to the buffer solution above their CMC.[31] The resulting micelles act as a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the aqueous buffer and the micellar phase. The positive charge of CTAC micelles can also be used to reverse the electroosmotic flow within the capillary, providing flexibility in separation methods.[30]

Biocompatibility and Toxicology

While CTAC is a powerful research tool, its application in biological systems requires careful consideration of its toxicity.[4][32] As a quaternary ammonium compound, high concentrations of CTAC can be cytotoxic by disrupting cell membranes.[4][23] However, studies have shown that at concentrations effective for certain applications, such as antifungal activity, CTAC can be non-toxic to human cells. For example, CTAC at concentrations up to 32 µg/mL showed no harmful effects on human red blood cells or human bronchial epithelial cells.[23]

The biocompatibility of CTAC-based systems is highly dependent on concentration, formulation, and the specific cell type or organism being studied.[32][33][34] When designing CTAC-containing materials for biomedical use, it is crucial to perform thorough toxicological assessments to establish a safe therapeutic window.[21][33] Often, incorporating CTAC into a larger nanoparticle system, such as mesoporous silica, can help mitigate its toxicity while retaining its beneficial targeting properties.[21]

References

- 1. CTAC 99% | Hexadecyl Trimethylammonium Chloride | Surfactant | Alkemist [alkemist.org]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. shiningdeal.com [shiningdeal.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Analysis of CTAC's Applications and Advantages - Nanjing Chemical Material Corp. [njchm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. nanoscience.com [nanoscience.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. pharmacy180.com [pharmacy180.com]

- 14. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stepwise Preparation of Spherical Gold Nanoparticles Passivated with Cationic Amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimizing mesoporous silica synthesis procedures to enhance their potential as nanoplatforms in therapeutic applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00066A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Variations in CTAC batches from different suppliers highly affect the shape yield in seed-mediated synthesis of gold nanotriangles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02023K [pubs.rsc.org]

- 22. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers [thno.org]

- 23. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. azonano.com [azonano.com]

- 28. Development, Characterization and Pharmacokinetic Profile of Chitosan-Sodium Tripolyphosphate Nanoparticles Based Drug Delivery Systems for Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Capillary electrophoresis - Wikipedia [en.wikipedia.org]

- 32. jordilabs.com [jordilabs.com]

- 33. Toxicology and biocompatibility considerations in the evaluation of polymeric materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Biocompatibility and Toxicology Program: Research on Medical Devices, Biocompatibility, and Toxicology | FDA [fda.gov]

The Versatility of Cetyltrimethylammonium Chloride (CTAC) in Biochemical and Molecular Biology Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyltrimethylammonium chloride (CTAC) is a cationic surfactant with a wide range of applications in biochemistry and molecular biology. Its amphipathic nature, consisting of a long hydrophobic tail and a positively charged hydrophilic headgroup, allows it to interact with various biological molecules, including nucleic acids, proteins, and lipids. This property makes CTAC a valuable tool in diverse experimental procedures, from the isolation of genetic material to the development of novel drug delivery systems. This technical guide provides an in-depth overview of the core applications of CTAC, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its effective use in research and development.

I. Nucleic Acid Extraction

CTAC is a key component in lysis buffers for the extraction of DNA and RNA from various biological samples, particularly from plant tissues that are rich in polysaccharides and polyphenols. Although its close analog, cetyltrimethylammonium bromide (CTAB), is more commonly cited in literature, the underlying principle of their function is identical. Both are cationic detergents that facilitate the separation of nucleic acids from cellular contaminants. At high salt concentrations, CTAC forms soluble complexes with nucleic acids, while polysaccharides and other inhibitors precipitate. Subsequent lowering of the salt concentration allows for the selective precipitation of the nucleic acid-CTAC complex.

Quantitative Data: Nucleic Acid Yield and Purity with CTAC/CTAB-based Methods

| Sample Source | Method | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |

| Kentucky bluegrass | PEX/CTAB | Low and inconsistent | Not reported | Not reported | [1] |

| Non-marine molluscs | Modified CTAB | High | ≥ 1.80 | Not reported | [2] |

| Feed products | CTAB | 52-694 ng/mg | Not reported | Not reported | [3] |

| Human mesenchymal stem cells in polysaccharide matrices | CTAC | Significantly higher than conventional methods | ~2.0 | >1.8 | [4] |

| Cotton seeds | CTAB/Genomic-tip 20 | Not specified | 1.7-1.9 | >1.5 | [5] |

Detailed Experimental Protocol: DNA Extraction from Plant Tissue using a CTAC-based Method

This protocol is adapted from established CTAB-based methods and can be used with CTAC.

Materials:

-

CTAC Extraction Buffer: 2% (w/v) CTAC, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP), 0.2% (v/v) β-mercaptoethanol (added just before use).

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol (B130326), ice-cold

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Liquid nitrogen

-

Mortar and pestle

Procedure:

-

Grind 100-200 mg of fresh plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-warmed (65°C) CTAC Extraction Buffer and vortex vigorously to mix.

-

Incubate the mixture at 65°C for 60 minutes with occasional swirling.

-

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) and mix by inversion for 15 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

-

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

-

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase and mix gently by inversion to precipitate the DNA.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant and wash the pellet with 1 mL of 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

-

Resuspend the DNA pellet in 50-100 µL of TE buffer.

Experimental Workflow: Nucleic Acid Extraction

Caption: Workflow for DNA extraction using a CTAC-based method.

II. Antimicrobial Applications

CTAC exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[6] Its primary mechanism of action involves the disruption of the cell membrane's integrity. The positively charged headgroup of CTAC interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of CTAC

| Microorganism | MIC (µg/mL) | Reference |

| Candida albicans | 2 - 8 | [8] |

| Candida tropicalis | 2 - 8 | [8] |

| Candida glabrata | 2 - 8 | [8] |

| Streptococcus mutans | 4 - 8 | [9] |

Detailed Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

-

CTAC stock solution of known concentration.

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Microbial culture in logarithmic growth phase, adjusted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Sterile 96-well microtiter plates.

-

Incubator.

Procedure:

-

Prepare serial two-fold dilutions of the CTAC stock solution in the appropriate broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

To each well, add 100 µL of the standardized microbial inoculum. This will bring the final volume to 200 µL and dilute the CTAC concentration by half.

-

Include a positive control well containing only broth and the microbial inoculum, and a negative control well containing only broth.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of CTAC that completely inhibits visible growth of the microorganism.[10][11]

Mechanism of Action: Cell Membrane Disruption

Caption: CTAC disrupts microbial cell membranes, leading to cell lysis.

III. Drug Delivery Systems

CTAC plays a crucial role in the synthesis of nanoparticles for drug delivery applications. It can act as a template or stabilizing agent in the formation of various nanostructures, such as mesoporous silica (B1680970) nanoparticles and metallic nanoparticles.[12] Its cationic nature is also exploited for targeting negatively charged biological structures like the mitochondrial membrane in cancer cells.

Detailed Experimental Protocol: CTAC-Assisted Synthesis of Silver Nanoparticles

This protocol is based on a method for CTAC-assisted synthesis of silver nanoparticles.[13]

Materials:

-

Silver nitrate (B79036) (AgNO₃) solution

-

Sodium borohydride (B1222165) (NaBH₄) solution, freshly prepared and ice-cold

-

CTAC solution

-

Deionized water

Procedure:

-

In a flask, mix the silver nitrate solution with the CTAC solution under vigorous stirring.

-

Rapidly add the ice-cold sodium borohydride solution to the mixture.

-

The solution should immediately change color, indicating the formation of silver nanoparticles.

-

Continue stirring for a specified period to ensure the reaction is complete and the nanoparticles are stabilized by the CTAC coating.

-

The resulting nanoparticle suspension can be purified by centrifugation and washing to remove excess reactants.

Experimental Workflow: Nanoparticle Synthesis and Drug Delivery

Caption: Workflow for CTAC-assisted nanoparticle synthesis and drug delivery.

IV. Protein Analysis

CTAC is utilized in the study of protein stability, folding, and interactions. As a surfactant, it can induce conformational changes in proteins and modulate their thermal stability. The interaction of CTAC with proteins can be monitored by various biophysical techniques to gain insights into protein structure and function.

Quantitative Data: Effect of CTAC on Protein Thermal Stability

| Protein | CTAC Concentration | Observation | Reference |

| Oxy-hemoglobin (Glossoscolex paulistus) | 0.05 mmol/L | Decrease in unfolding critical temperature from 52°C to 41°C | [11] |

Detailed Methodology: Analyzing Protein-CTAC Interactions using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of CTAC on the thermal stability of a protein.

Materials:

-

Purified protein solution in a suitable buffer.

-

CTAC solution of known concentration.

-

Differential Scanning Calorimeter.

Procedure:

-

Prepare a series of protein samples with varying concentrations of CTAC. Include a control sample with no CTAC.

-

Dialyze all samples against the same buffer to ensure identical buffer conditions.

-

Degas the samples before loading them into the DSC cells.

-

Load the protein sample into the sample cell and the corresponding buffer (with the same CTAC concentration) into the reference cell.

-

Perform a thermal scan over a desired temperature range (e.g., 20°C to 100°C) at a constant scan rate.

-

Record the heat capacity change as a function of temperature.

-

The midpoint of the unfolding transition (Tm) is determined from the peak of the endothermic transition.

-

Compare the Tm values of the protein in the presence and absence of CTAC to quantify the effect of the surfactant on protein stability.

Experimental Workflow: Protein-CTAC Interaction Analysis

Caption: Workflow for analyzing the effect of CTAC on protein stability.

Conclusion

Cetyltrimethylammonium chloride is a versatile and powerful tool in the arsenal (B13267) of biochemists and molecular biologists. Its applications span from the fundamental task of nucleic acid isolation to the cutting-edge field of nanomedicine. The detailed protocols and quantitative data presented in this guide aim to provide researchers with the necessary information to effectively harness the potential of CTAC in their experimental endeavors. A thorough understanding of its properties and mechanisms of action will continue to foster innovation and drive advancements in life sciences and drug development.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. Comparison of three DNA extraction methods for feed products and four amplification methods for the 5'-junction fragment of Roundup Ready soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction of High Quality RNA from Polysaccharide Matrices using Cetlytrimethylammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gmo-crl.jrc.ec.europa.eu [gmo-crl.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. arabidopsis.org [arabidopsis.org]

- 8. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. coleman-lab.org [coleman-lab.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Cetyltrimethylammonium Chloride (CTAC) with DNA and Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical interactions between the cationic surfactant Cetyltrimethylammonium Chloride (CTAC) and biological macromolecules, specifically DNA and proteins. CTAC is a quaternary ammonium (B1175870) compound with wide-ranging applications in biotechnology and pharmaceutical sciences, from its use in DNA extraction and nanoparticle synthesis to its role as a component in drug delivery systems. Understanding the fundamental principles governing its interactions with DNA and proteins is crucial for optimizing existing applications and developing novel technologies. This document details the mechanisms of interaction, presents quantitative binding data, provides in-depth experimental protocols for characterization, and visualizes key processes and workflows. While much of the available specific quantitative data has been generated using the closely related surfactant, Cetyltrimethylammonium Bromide (CTAB), the principles and methodologies described herein are directly applicable to the study of CTAC.

Introduction to Cetyltrimethylammonium Chloride (CTAC)

Cetyltrimethylammonium Chloride (CTAC) is a cationic surfactant that possesses a hydrophilic quaternary ammonium head group and a long hydrophobic cetyl (16-carbon) tail. This amphipathic structure dictates its behavior in aqueous solutions, where it can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The positively charged headgroup of CTAC is a key feature that drives its strong electrostatic interactions with negatively charged biological molecules like the phosphate (B84403) backbone of DNA and acidic residues in proteins.

While structurally very similar to the more extensively studied Cetyltrimethylammonium Bromide (CTAB), differing only in the counter-ion (Chloride vs. Bromide), CTAC is often preferred in certain applications due to potential differences in halide ion effects on surfaces and in solution.[1] Both CTAC and CTAB are effective at disrupting cell membranes by solubilizing lipids and proteins, a property leveraged in DNA extraction protocols.[2]

Interaction of CTAC with DNA

The interaction between CTAC and DNA is a complex process driven by both electrostatic and hydrophobic forces. This interaction can lead to significant changes in the structure and morphology of the DNA molecule, most notably DNA condensation.

Mechanism of CTAC-DNA Interaction and DNA Condensation

The initial interaction between CTAC and DNA is primarily electrostatic. The positively charged trimethylammonium headgroups of CTAC molecules are attracted to the negatively charged phosphate groups on the exterior of the DNA double helix. This leads to the neutralization of the negative charge on the DNA backbone.

As more CTAC molecules bind, their hydrophobic tails can interact with each other, leading to the formation of micelle-like aggregates along the DNA strand. This cooperative binding process is a key driver of DNA condensation, where the extended DNA molecule collapses into a compact, globular, or toroidal structure.[3] This condensation is a critical step in many applications, including DNA precipitation in extraction protocols and the packaging of DNA into nanoparticles for gene delivery.[4]

The interaction can be described as a two-step reversible process:

-

Binding/Separation: The initial electrostatic binding of CTAC monomers to the DNA molecule.

-

Conformational Change: The subsequent cooperative aggregation of bound CTAC and the collapse of the DNA into a condensed state.[5]

Quantitative Data on Cationic Surfactant-DNA Interactions

The following table summarizes thermodynamic parameters for the interaction of cationic surfactants (primarily CTAB as a proxy for CTAC) with DNA, as determined by various biophysical techniques. These parameters provide insight into the spontaneity and driving forces of the binding process.

| Surfactant | DNA Source | Technique | Binding Constant (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference(s) |

| CTAB | Calf Thymus DNA | Equilibrium Dialysis | - | - | - | - | [6] |

| Gemini Surfactants | DNA | ITC | - | - | Endothermic | Positive (Entropy-driven) | [4] |

Experimental Protocols for Studying CTAC-DNA Interactions

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of CTAC (e.g., 1-5 mM) and a solution of DNA (e.g., 50-100 µM in base pairs) in the same buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Dialyze both solutions against the same buffer to ensure a perfect match and minimize heats of dilution.